Cas no 11092-32-3 (Aluminum oxide)

Aluminum oxide 化学的及び物理的性質
名前と識別子
-
- Aluminum oxide
- aluminum oxide fluka
- Aluminum oxide (gamma Mod.)
- Anti-bumping
- inhibitor remover
- hplc sorbents aluminum oxide
- aluminium oxide, other than artificial corundum
- Aluminumoxidegammamodmicron
- AluminatrihydrateAlOHONaO
- Aluminamesh
- AluminumoxidePURATREMwhitepowder
- AluminiumoxideBrockmanGradeI
- Aluminawhitepellets
- AluminiumoxideAlPURATREMwhitepowder
- Aluminawhitepowder
- Aluminalowsodaxgraypellets
- AluminumoxideactivatedneutralgammaAssaymeshwhite
- Aluminumoxidegelsphereswhitespheres
- Aluminumoxidemicronwhitepowder
- Alumina, Activated
- Aluminium oxide
- Boiling stones
- Aldrich Inhibitor removers and prepacked columns
- alpha-Alumina trihydrate
- Alumina
- Aluminum oxide, Refractory Brushable Paint, Water-based
- g) (nitrogen BET specific surface area)
- Aluminumdioxide
- RUBY
- AlO2
- ALUNDUM
- SAPPHIRE
- CORUNDUM
- ALUMINA R
- ALUMINA A
- ALUMINA B
- ALUMINA C
- 2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane
- 11092-32-3
- 1317-82-4
-
- インチ: 1S/Al.2O/q+3;2*-2
- InChIKey: PNEYBMLMFCGWSK-UHFFFAOYSA-N
- ほほえんだ: [O-2].[O-2].[O-2].[Al+3].[Al+3]
計算された属性
- せいみつぶんしりょう: 107.99500
- どういたいしつりょう: 446.175983
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 16
- 重原子数: 17
- 回転可能化学結合数: 0
- 複雑さ: 69.5
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0
じっけんとくせい
- 密度みつど: 1.06 g/mL at 25 °C
- ゆうかいてん: 2040 °C(lit.)
- ふってん: 2977 °C
- 屈折率: Index of refraction: 1.768, 1.760
- すいようせい: Insoluble in water.
- PSA: 0.00000
- LogP: 0.31860
Aluminum oxide セキュリティ情報
- 危険物輸送番号:UN 1263
- WGKドイツ:-
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S26
- 福カードFコード:3
- RTECS番号:BD1200000
-
危険物標識:
- TSCA:Yes
- リスク用語:R36/37/38
- 危険レベル:3
- 包装グループ:III
Aluminum oxide 税関データ
- 税関コード:2818200000
- 税関データ:
中国税関コード:
2818200000
Aluminum oxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 36649-5pc |
Aluminum oxide, single crystal |
11092-32-3 | 5pc |
¥3459.00 | 2023-03-02 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 36649-1pc |
Aluminum oxide, single crystal |
11092-32-3 | 1pc |
¥911.00 | 2023-03-02 |
Aluminum oxide 関連文献
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
Aluminum oxideに関する追加情報
Aluminum Oxide (CAS No. 11092-32-3): A Multifunctional Material in Chemical and Biomedical Applications
Aluminum oxide, CAS No. 11092-32-3, is a versatile inorganic compound renowned for its exceptional chemical stability, thermal resistance, and mechanical strength. Comprising aluminum (Al) and oxygen (O) atoms in a stoichiometric ratio of Al₂O₃, this compound exists in multiple crystalline polymorphs—most notably the γ-phase (γ-Al₂O₃) and α-phase (α-Al₂O₃)—each exhibiting distinct physical properties tailored to diverse applications. Recent advancements in nanotechnology have further expanded its utility, with aluminum oxide nanoparticles emerging as critical components in drug delivery systems, biosensors, and catalytic processes.
In biomedical research, aluminum oxide-based materials are increasingly explored for their biocompatibility and inertness. A 2023 study published in Nano Today demonstrated that mesoporous γ-Al₂O₃ nanoparticles can serve as effective carriers for targeted cancer therapy. These particles were functionalized with folate ligands to enhance uptake by tumor cells while minimizing off-target effects. The high surface area-to-volume ratio of the nanoparticles enabled controlled release of chemotherapeutic agents, significantly improving treatment efficacy compared to conventional methods. Such findings underscore the potential of aluminum oxide nanomaterials in personalized medicine.
The electrochemical properties of aluminum oxide are pivotal in biosensor development. Researchers at MIT recently reported a aluminum oxide-coated graphene electrode capable of detecting glucose levels with unprecedented sensitivity (Advanced Materials, 2024). By exploiting the high dielectric constant of Al₂O₃, the sensor achieved a detection limit of 0.1 μM—far surpassing commercial devices—while maintaining stability over 500 cycles. This innovation highlights aluminum oxide’s role in advancing point-of-care diagnostics.
In pharmaceutical manufacturing, aluminum oxide microspheres are employed as excipients due to their non-toxic nature and tunable porosity. A collaborative study between Purdue University and Johnson & Johnson revealed that porous Al₂O₃ matrices can encapsulate hydrophobic drugs like paclitaxel with >95% loading efficiency (Biomaterials Science, 2024). The microspheres demonstrated sustained drug release over 7 days when implanted subcutaneously in mice models, reducing systemic toxicity compared to free drug formulations.
Recent breakthroughs also emphasize aluminum oxide’s catalytic applications. A team at ETH Zurich developed a core-shell alumina-silica catalyst for selective oxidation reactions critical to drug synthesis (JACS Au, 2024). The catalyst achieved >98% conversion efficiency for the oxidation of benzyl alcohol under ambient conditions—a process traditionally requiring harsh reagents. Computational modeling revealed that oxygen vacancies on the alumina surface facilitated electron transfer pathways, optimizing reaction kinetics without compromising selectivity.
The synthesis methodologies for aluminum oxide have evolved alongside its applications. Sol-gel techniques now enable precise control over particle morphology through pH modulation during precipitation (Catalysis Today, 2024). For instance, adjusting pH from 7 to 10 during γ-Al₂O₃ synthesis produces hexagonal versus spherical particles respectively—a discovery enabling material customization for specific biomedical needs like cell culture scaffolds or chromatography media.
In environmental remediation studies published this year (Environmental Science & Technology Letters, 2024), aluminum oxide membranes functionalized with graphene oxides showed exceptional heavy metal adsorption capacity (>55 mg/g for Pb²⁺). This hybrid material combines alumina’s mechanical robustness with graphene’s surface reactivity, offering scalable solutions for water purification—a critical consideration for biomedical facilities requiring ultra-pure solvents.
The integration of aluminum oxide into wearable health technologies is another frontier gaining momentum. Flexible sensors embedded with Al₂O₃ nanowires demonstrated real-time monitoring of sweat electrolytes during prolonged physical activity (Nature Communications, 2024). The material’s dielectric properties allowed simultaneous measurement of sodium and potassium concentrations with ±5% accuracy without compromising device flexibility—a breakthrough for athlete performance analytics.
Ongoing research focuses on enhancing biocompatibility through surface modification strategies. Plasma treatment protocols developed at Stanford University introduced hydrophilic -OH groups on alumina surfaces without altering bulk properties (Biomaterials Reports, 2024). This improved protein adsorption by ~60%, making such materials ideal substrates for cell adhesion studies or tissue engineering scaffolds requiring specific cellular interactions.
Despite its widespread use, optimizing aluminum oxide’s functionalization remains an active area of investigation. A collaborative effort between Osaka University and Merck KGaA identified click chemistry approaches using azide-functionalized alumina particles as universal conjugation platforms (Chemical Science, 2024). These particles enabled rapid attachment of targeting ligands or fluorescent probes while maintaining structural integrity—a significant step toward standardized production processes.
11092-32-3 (Aluminum oxide) 関連製品
- 1361766-57-5(2-(2,3-Dichlorophenyl)-3-fluoropyridine-5-acetic acid)
- 896370-14-2(N-1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl-3,5-dimethoxybenzamide)
- 2138102-94-8(2-(3-amino-5-chlorophenyl)benzoic acid)
- 1266214-97-4(1-(1H-indol-5-yl)cyclopropan-1-amine)
- 2171172-96-4((2S)-2-amino-3-(3-methylcyclobutyl)propanoic acid)
- 922117-18-8(N-(2-methoxyethyl)-N'-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethylethanediamide)
- 306977-13-9(1-BENZYL-4,6-DIMETHYL-3-(PHENYLSULFONYL)-2(1H)-PYRIDINONE)
- 171670-07-8(6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylic acid)
- 898765-01-0([3-(morpholinomethyl)phenyl]-(m-tolyl)methanone)
- 2229607-69-4(4-(2-methyl-2H-indazol-3-yl)butanal)